molecular formula C9H9NO B3367279 2,3-Dimethylfuro[3,2-c]pyridine CAS No. 170996-68-6

2,3-Dimethylfuro[3,2-c]pyridine

Cat. No.: B3367279
CAS No.: 170996-68-6
M. Wt: 147.17 g/mol
InChI Key: ALZSGGJIGFAGTD-UHFFFAOYSA-N
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Description

2,3-Dimethylfuro[3,2-c]pyridine is a fused heterocyclic compound of significant interest in medicinal and synthetic chemistry. This structure combines a furan ring with a pyridine ring, a scaffold known as furopyridine. Fused heterocycles like this one are prized for creating multicyclic compounds with improved biological activities . The pyridine moiety is a fundamental scaffold in medicinal chemistry, forming the basis of over 7,000 drug molecules and serving as a key building block for pharmaceuticals and agrochemicals . Researchers are exploring this compound for its potential pharmacological applications. Based on studies of closely related structures, its research applications may include serving as a precursor in the synthesis of bioactive molecules, acting as an inhibitor for various enzymes and receptors, and being investigated for its potential antiviral, antibacterial, and anticancer properties . Furo[3,2-b]pyridine derivatives, for example, have been studied as inhibitors of nicotinic acetylcholine receptors, CLKs, and e1F4A, and have shown a wide range of pharmacological applications . The presence of the pyridine ring, often protonated in enzyme active sites, can play a crucial role in controlling enzyme activity and influencing the biological attributes of its analogues . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7(2)11-9-3-4-10-5-8(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZSGGJIGFAGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404778
Record name 2,3-dimethylfuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170996-68-6
Record name 2,3-dimethylfuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dimethylfuro 3,2 C Pyridine and Its Functionalized Derivatives

Classical and Established Synthetic Routes to the Furo[3,2-c]pyridine (B1313802) Core

Established methods for constructing the furo[3,2-c]pyridine ring system often rely on multi-step sequences starting from appropriately substituted furan (B31954) or pyridine (B92270) precursors. These routes typically involve the formation of one ring onto the pre-existing other.

Multi-Step Synthesis Approaches from Appropriately Substituted Precursors

A classical approach to the synthesis of 2,3-dimethylfuro[3,2-c]pyridine involves a multi-step sequence starting from a furan derivative. One documented method begins with 3-(4,5-Dimethyl-2-furyl)propenoic acid. This precursor undergoes a series of transformations to build the pyridine ring onto the furan core.

The initial step involves the conversion of the propenoic acid to its corresponding acid azide (B81097). This is a common strategy to introduce a reactive nitrogen-containing group that can participate in a subsequent cyclization reaction. The azide is then subjected to thermal cyclization to form the pyridinone ring, yielding 2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one. nih.gov This pyridone is a key intermediate in the synthesis.

To obtain the fully aromatic furo[3,2-c]pyridine system, the pyridone is first chlorinated, typically using phosphorus oxychloride, to produce 4-chloro-2,3-dimethylfuro[3,2-c]pyridine. This chloro derivative is a versatile intermediate that can be further functionalized or reduced to the parent compound. The final step in this classical synthesis is the reduction of the 4-chloro derivative, for instance with zinc and acetic acid, to yield the target compound, this compound.

A similar multi-step approach has been employed for the synthesis of other substituted furo[3,2-c]pyridines. For example, starting from different substituted furopropenoic acids, the corresponding furopyridones can be prepared. These can then be aromatized with phosphorus oxychloride to the chloro derivatives, which serve as key intermediates for further reactions. researchgate.net

Table 1: Classical Multi-Step Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-(4,5-Dimethyl-2-furyl)propenoic acidConversion to acid azide3-(4,5-Dimethyl-2-furyl)propenoyl azide
23-(4,5-Dimethyl-2-furyl)propenoyl azideHeating at 240°C in Dowtherm2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one
32,3-dimethyl-5H-furo[3,2-c]pyridin-4-onePhosphorus oxychloride4-chloro-2,3-dimethylfuro[3,2-c]pyridine
44-chloro-2,3-dimethylfuro[3,2-c]pyridineZinc and acetic acidThis compound

Cyclization Reactions in the Formation of Furo[3,2-c]pyridine Ring Systems

The formation of the furo[3,2-c]pyridine ring system heavily relies on cyclization reactions. As seen in the classical synthesis described above, a key step is the thermal cyclization of an acid azide to form the pyridinone ring. nih.gov This type of intramolecular reaction is a cornerstone in building the heterocyclic core.

Another important cyclization strategy is the Pictet-Spengler reaction, which has been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization to form the piperidine (B6355638) portion of the fused ring system. nih.govbeilstein-journals.org While this yields a hydrogenated pyridine ring, it represents a significant cyclization approach to the core structure.

Intramolecular Friedel-Crafts alkylation reactions of furan derivatives bearing a suitable side chain have also been employed to construct the tetrahydrofuro[3,2-c]pyridine skeleton. nih.gov

Modern and Efficient Synthetic Strategies for this compound

In recent years, the focus has shifted towards developing more efficient synthetic routes, such as one-pot, multi-component, and catalytic methods, to streamline the synthesis of furo[3,2-c]pyridines and reduce the number of synthetic steps and purification procedures.

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy. A one-pot, four-component condensation has been developed for the synthesis of tetrahydrofuro[3,2-c]pyridine-2-carboxylate derivatives. This method utilizes 6-methyl, 4-hydroxy pyranone, arylamines, aromatic aldehydes, and a pyridinium (B92312) ylide in the presence of triethylamine (B128534) as a catalyst. nih.gov

While not leading directly to the aromatic this compound, a semi-one-pot method based on the Pictet-Spengler reaction has been established for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org This approach involves the condensation of 2-(5-methylfuran-2-yl)ethylamine with aromatic aldehydes, followed by acid-catalyzed cyclization in a single pot. nih.govbeilstein-journals.org

Furthermore, a novel approach for constructing 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives involves the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes using triethylamine as a catalyst. bohrium.com This strategy highlights the use of readily available starting materials in a metal-free catalytic system. bohrium.com

Catalytic Methods in Furo[3,2-c]pyridine Construction

Catalytic methods play a crucial role in the modern synthesis of furo[3,2-c]pyridines. Palladium-catalyzed reactions are particularly prominent. For instance, a tandem Sonogashira coupling-cycloisomerization reaction has been utilized to access functionalized furopyridazines, a related heterocyclic system, starting from a 2-bromo-3-aminopyridizinone skeleton. nih.gov This type of cascade reaction, where multiple bonds are formed in a single operation, is highly efficient.

The synthesis of substituted furo[2,3-b]pyridines has been achieved through a palladium-catalyzed one-pot synthesis involving Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov Although this leads to a different isomer, the underlying catalytic principles are relevant.

Acid catalysis is also a key feature in some synthetic routes. The Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines is catalyzed by acid. nih.govbeilstein-journals.org

Derivatization Strategies for this compound

The functionalization of the this compound core is essential for exploring its structure-activity relationships for various applications. A common strategy involves the derivatization of the 4-position of the ring system.

As established in the classical synthesis, 4-chloro-2,3-dimethylfuro[3,2-c]pyridine is a key intermediate. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. researchgate.net

For example, treatment of the 4-chloro derivative with various secondary amines, such as morpholine, piperidine, and pyrrolidine (B122466), leads to the corresponding 4-amino substituted derivatives. researchgate.net Similarly, reaction with alkoxides, such as sodium ethoxide, propoxide, and isopropoxide, affords the corresponding 4-alkoxy derivatives. researchgate.net

The N-oxide of this compound can also be prepared, for instance by reaction with 3-chloroperbenzoic acid. This N-oxide can then undergo further reactions, such as the Reissert-Henze reaction, to introduce a cyano group at the 4-position. nih.gov This cyano group can then be hydrolyzed to an amide or a carboxylic acid, providing further avenues for derivatization. nih.gov

Table 2: Derivatization of 4-Chloro-2,3-dimethylfuro[3,2-c]pyridine

ReagentProduct Type
Secondary Amines (e.g., Morpholine, Piperidine)4-Amino-2,3-dimethylfuro[3,2-c]pyridine derivatives
Alkoxides (e.g., Sodium Ethoxide, Sodium Propoxide)4-Alkoxy-2,3-dimethylfuro[3,2-c]pyridine derivatives

Functionalization at the Pyridine Moiety

A key strategy for introducing substituents onto the pyridine ring of this compound involves the preparation of a halogenated intermediate, which can then undergo nucleophilic substitution reactions. A common precursor is 4-chloro-2,3-dimethylfuro[3,2-c]pyridine, synthesized from 3-(4,5-dimethyl-2-furyl)propenoic acid. This acid is first cyclized to 2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one, which is subsequently chlorinated using phosphorus oxychloride. researchgate.net The resulting 4-chloro derivative is a versatile intermediate for introducing various functionalities at the C4 position.

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a range of substituents. For instance, treatment of 4-chloro-2,3-dimethylfuro[3,2-c]pyridine with various secondary heterocyclic amines, such as morpholine, piperidine, and pyrrolidine, leads to the corresponding 4-amino-substituted derivatives. researchgate.netresearchgate.net This method provides a straightforward route to a variety of N-substituted analogs.

Beyond simple amination, palladium-catalyzed cross-coupling reactions on chloro-pyridines offer a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. While specific examples for 4-chloro-2,3-dimethylfuro[3,2-c]pyridine are not extensively detailed in the reviewed literature, the general applicability of reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings on similar chloropyridine systems suggests their potential for introducing aryl, vinyl, and alkynyl groups at the C4 position. nih.govorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org

Functionalization at the Furan Moiety

The functionalization of the electron-rich furan ring in the furo[3,2-c]pyridine system typically proceeds via electrophilic substitution reactions. wikipedia.org However, the specific application of these reactions to this compound requires careful consideration of the directing effects of the fused pyridine ring and the existing methyl groups.

The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from DMF and phosphorus oxychloride), is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comorganic-chemistry.org This reaction could potentially introduce a formyl group onto the furan ring, which can then be further transformed into other functional groups. Similarly, the Friedel-Crafts acylation, catalyzed by a Lewis acid, allows for the introduction of acyl groups. nih.govorganic-chemistry.orgyoutube.comnih.govmasterorganicchemistry.com The regioselectivity of these reactions on the this compound scaffold would be of significant interest for structural diversification.

Direct metalation of the furan ring, followed by quenching with an electrophile, is another potential strategy for functionalization. However, the presence of the basic nitrogen in the pyridine ring can complicate lithiation reactions.

Introduction of Various Substituents for Structural Modification

The structural modification of this compound can be achieved by introducing a variety of substituents at different positions on the heterocyclic core. As discussed, the C4 position of the pyridine ring is readily functionalized through nucleophilic substitution of a chloro-intermediate, allowing for the introduction of various amino, alkoxy, and thio-substituents. researchgate.netresearchgate.netresearchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions on the 4-chloro derivative open up possibilities for introducing a wide range of carbon-based substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling extensive structural diversification for structure-activity relationship (SAR) studies. nih.govorganic-chemistry.org

The introduction of substituents onto the furan ring, likely at the C7 position, would further expand the chemical space of accessible derivatives. Electrophilic substitution reactions such as formylation or acylation, if successful on this scaffold, would provide key intermediates for further modifications. For instance, a formyl group at C7 could be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to a cyano group, among other transformations.

The synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction, starting from 2-(5-methylfuran-2-yl)ethanamine and various aldehydes, allows for the introduction of a wide range of substituents at the C4 position of the resulting hydrogenated furo[3,2-c]pyridine core. ijpcbs.combeilstein-journals.org Subsequent N-acetylation or N-methylation of these products demonstrates further avenues for structural modification. beilstein-journals.org


Reactivity and Chemical Transformations of 2,3 Dimethylfuro 3,2 C Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring of 2,3-Dimethylfuro[3,2-c]pyridine Derivatives

Nucleophilic substitution reactions on the pyridine ring of furopyridine derivatives are a key method for their functionalization. In pyridine and its derivatives, nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen atom). stackexchange.com This preference is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate formed during the reaction. stackexchange.com

For furo[3,2-c]pyridine (B1313802) systems, the presence of a good leaving group, such as a halogen, at these activated positions allows for substitution by various nucleophiles. For instance, chloro-substituted furo[3,2-c]pyridines have been shown to react with secondary amines like piperidine (B6355638), morpholine, and pyrrolidine (B122466) to yield the corresponding amino-substituted derivatives. researchgate.netresearchgate.net Similarly, reactions with alkoxides such as sodium ethoxide, propoxide, and isopropoxide result in the formation of alkoxy derivatives. researchgate.net

The Reissert-Henze reaction provides a method for introducing a cyano group onto the pyridine ring of furo[3,2-c]pyridines. researchgate.netresearchgate.net This reaction typically involves the N-oxide of the furopyridine, which is treated with benzoyl chloride and potassium cyanide. researchgate.netresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Furo[3,2-c]pyridine Derivatives

Starting MaterialReagent(s)ProductReference(s)
Chloro-substituted furo[3,2-c]pyridinePiperidine, Morpholine, or Pyrrolidine4-Amino-substituted furo[3,2-c]pyridine researchgate.netresearchgate.net
Chloro-substituted furo[3,2-c]pyridineSodium ethoxide, propoxide, or isopropoxide4-Alkoxy-substituted furo[3,2-c]pyridine researchgate.net
Furo[3,2-c]pyridine N-oxideBenzoyl chloride, Potassium cyanideFuro[3,2-c]pyridine-1-carbonitrile researchgate.netresearchgate.netresearchgate.net

Electrophilic Reactions and Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions on pyridine are generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. pearson.comyoutube.com When these reactions do occur, they typically direct the incoming electrophile to the C3 position. pearson.comyoutube.com

For furo[3,2-c]pyridines, the fused furan (B31954) ring can influence the regioselectivity of electrophilic attack. However, detailed studies on the electrophilic substitution patterns specifically for this compound are not extensively documented in the provided search results. In related furopyridine isomers like 2-methylfuro[2,3-b]pyridine, bromination occurs regioselectively at the 3-position, while nitration can lead to decomposition. The electronic structure of the [2,3-c] isomer suggests a similar sensitivity to strong electrophiles.

Theoretical studies on the nitration of pyridine and pyridine-N-oxide with the nitronium ion (NO₂⁺) indicate that these reactions proceed through a stepwise polar mechanism. rsc.org While the nitration of pyridine itself is thermodynamically challenging, pyridine-N-oxide can be nitrated, with the regioselectivity influenced by solvation effects. rsc.org

Oxidation Reactions of this compound, including N-Oxidation

The oxidation of furopyridines can occur at the pyridine nitrogen to form N-oxides, or on the furan or pyridine ring itself. nih.gov The N-oxidation of furo[3,2-c]pyridines is a common transformation, often carried out using oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.netresearchgate.net The resulting N-oxides are valuable intermediates for further functionalization, such as in the Reissert-Henze reaction. researchgate.netresearchgate.netresearchgate.net

Other oxidizing agents that have been used for the oxidation of pyridine derivatives in general include hydrogen peroxide in acetic acid, potassium permanganate, and chromium trioxide. arkat-usa.org The specific outcomes of these oxidations on this compound would depend on the reaction conditions and the relative reactivity of the furan and pyridine rings.

Table 2: N-Oxidation of Furo[3,2-c]pyridine Derivatives

Starting MaterialOxidizing AgentProductReference(s)
2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine3-Chloroperoxybenzoic acid (m-CPBA)2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide researchgate.net
Benzofuro[3,2-c]pyridine3-Chloroperoxybenzoic acid (m-CPBA) Benzofuro[3,2-c]pyridin-2-oxide researchgate.net

Reduction Reactions and Formation of Dihydro/Tetrahydro Analogs

The reduction of the furo[3,2-c]pyridine scaffold can lead to the formation of dihydro and tetrahydro analogs. These hydrogenated derivatives are of significant interest due to their presence in bioactive natural products and their potential as therapeutic agents. nih.govbeilstein-journals.org

Catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, is a common method for reducing the pyridine ring of furopyridines. For instance, a chloro-substituted furopyridine derivative was reduced to the corresponding furopyridine using hydrazine (B178648) hydrate (B1144303) and Pd/C. researchgate.net Another example is the reduction of a chloroderivative of benzofuro[3,2-c]pyridin-1(2H)-one with zinc and acetic acid to yield benzofuro[3,2-c]pyridine. researchgate.net

The synthesis of tetrahydrofuro[3,2-c]pyridines can also be achieved through methods like the Pictet-Spengler reaction. nih.govbeilstein-journals.org This approach involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde, followed by acid-catalyzed cyclization. nih.govbeilstein-journals.org

Rearrangement Reactions Involving the Furo[3,2-c]pyridine Scaffold

Rearrangement reactions can be a powerful tool for the synthesis of complex heterocyclic systems. While specific rearrangement reactions involving the this compound scaffold are not detailed in the provided search results, related furopyridine isomers can be synthesized via rearrangement reactions. For example, the Claisen rearrangement of 3-(2-propynyloxy)pyridine can yield 2-methylfuro[2,3-c]pyridine (B3066033) along with its [3,2-b] isomer.

Cycloaddition Reactions and Construction of Novel Fused Heterocyclic Systems (e.g., Furo[3,2-c]pyrazolo[1,5-a]pyridines)

Cycloaddition reactions provide an efficient route to construct novel fused heterocyclic systems from furopyridine derivatives. rsc.org Furo[3,2-c]pyridine N-oxides are particularly useful substrates for 1,3-dipolar cycloaddition reactions.

For example, the N-oxide of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine can be converted to an N-amino salt, which then forms a zwitterionic N-imid intermediate. researchgate.net This intermediate can undergo a 1,3-dipolar cycloaddition with dipolarophiles like dimethyl but-2-ynedioate (DBD) or ethyl propiolate to afford furo[3,2-c]pyrazolo[1,5-a]pyridine derivatives. researchgate.netresearchgate.net

Table 3: Synthesis of Furo[3,2-c]pyrazolo[1,5-a]pyridines via Cycloaddition

Furo[3,2-c]pyridine DerivativeReagentsProductReference(s)
5-Amino-2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-ium-4-methylbenzene sulfonateK₂CO₃, DMF, Dimethyl but-2-ynedionate (DBD) or Ethyl propiolateFuro[3,2-c]pyrazolo[1,5-a]pyridine carboxylic acid esters researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.melibretexts.orgwikipedia.orgnobelprize.orglumenlearning.com These reactions, such as the Suzuki, Heck, and Stille couplings, typically involve the reaction of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. lumenlearning.com

While specific examples of palladium-catalyzed cross-coupling reactions on this compound are not explicitly detailed in the search results, the general principles are applicable. A halogenated derivative of this compound could serve as the electrophilic partner in these reactions, allowing for the introduction of a wide range of substituents onto the heterocyclic core. The development of such coupling protocols would significantly expand the synthetic utility of this scaffold.

Spectroscopic and Structural Elucidation of 2,3 Dimethylfuro 3,2 C Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 2,3-Dimethylfuro[3,2-c]pyridine and its analogs, NMR is crucial for confirming the regiochemistry of the fused ring system and the positions of substituents. rsc.org

While specific spectral data for this compound is not extensively published, its synthesis and characterization have been reported, with NMR being a key confirmatory method. researchgate.net The expected chemical shifts can be inferred from the analysis of its analogs, such as 2-methylfuro[2,3-c]pyridine (B3066033) and other substituted pyridines and furans. rsc.orgresearchgate.netmdpi.com

In the ¹H NMR spectrum, the aromatic protons of the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the two methyl groups would resonate in the upfield region, likely as singlets. The proton on the furan (B31954) ring would also have a characteristic chemical shift.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the pyridine ring generally resonate at δ 120-150 ppm, with the carbon atom adjacent to the nitrogen (C2) appearing at the lower field (around 150 ppm). testbook.com The furan ring carbons and the methyl carbons would have distinct signals in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring
H-4 7.0 - 7.5 115 - 125
H-6 8.0 - 8.5 145 - 155
H-7 7.5 - 8.0 130 - 140
Furan Ring
C-2 - 140 - 150
C-3 - 110 - 120
Methyl Groups
2-CH₃ 2.2 - 2.6 10 - 15
3-CH₃ 2.1 - 2.5 8 - 12

Note: The predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and the C-O-C stretching of the furan ring. nist.govrsc.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Methyl) 2850 - 3000
C=N Stretch (Pyridine) 1600 - 1650
C=C Stretch (Aromatic) 1450 - 1600
C-O-C Stretch (Furan) 1000 - 1300

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like furo[3,2-c]pyridine (B1313802) exhibit characteristic absorption bands due to π → π* transitions. The UV-Vis spectrum of this compound and its analogs would be expected to show strong absorptions in the UV region, typically between 200 and 400 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the nature of substituents on the heterocyclic framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely involve the characteristic cleavage of the furan and pyridine rings. Common fragmentation pathways for such heterocyclic systems include the loss of small, stable molecules like HCN, CO, and methyl radicals. The mass spectrum of the analog 2-methylfuro[2,3-c]pyridine shows a prominent molecular ion peak, as expected. nist.gov The fragmentation pattern of pyridine itself often involves the loss of a hydrogen cyanide molecule. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Possible Fragment
147 [C₉H₉NO]⁺ (Molecular Ion)
132 [M - CH₃]⁺
119 [M - CO]⁺ or [M - N₂]⁺ (from rearrangement)
104 [M - CH₃ - CO]⁺

Advanced Spectroscopic Techniques (e.g., EPR for complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons, such as transition metal complexes. Furo[3,2-c]pyridine derivatives, including this compound, can act as ligands, coordinating with metal ions like Ni(II) and Cu(II) to form paramagnetic complexes. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

For example, the crystal structures of Ni(II) complexes with 2-methylfuro[3,2-c]pyridine (B3350863) and benzo nist.govhmdb.cafuro[3,2-c]pyridine have been elucidated, providing insight into the coordination chemistry of the furo[3,2-c]pyridine scaffold. nih.gov These studies reveal how the ligand coordinates to the metal center and how the molecules pack in the crystal lattice. Such data is invaluable for understanding intermolecular interactions and the conformational preferences of the furo[3,2-c]pyridine ring system. The analysis of crystal structures of various pyridine and furan derivatives further aids in predicting the solid-state structure of the title compound. mdpi.com

Coordination Chemistry of 2,3 Dimethylfuro 3,2 C Pyridine As a Ligand

Synthesis and Characterization of Metal Complexes of 2,3-Dimethylfuro[3,2-c]pyridine (e.g., Ni(II), Cu(II), Co(II) complexes)

The synthesis of metal complexes with this compound (dmfp) typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. While detailed synthetic procedures for Cu(II) and Co(II) complexes with this compound are not extensively documented in the available literature, the synthesis of a Ni(II) complex has been reported.

The complex Ni(SCN)₂(dmfp)₃ was prepared by reacting Ni(SCN)₂ with this compound. nih.gov In a general approach for preparing pyridine-based complexes, a solution of the ligand in a warm solvent like ethanol (B145695) is combined with a solution of the metal salt, such as nickel chloride hexahydrate, in the same solvent. The mixture is then typically refluxed for a period to ensure the completion of the reaction, followed by cooling to allow for the crystallization of the complex product. researchgate.net Similar methods can be applied for the synthesis of Cu(II) and Co(II) complexes, where the corresponding metal salts (e.g., CuCl₂, CoCl₂) would be used. researchgate.netchemicalpapers.com

Characterization of these complexes involves a suite of analytical techniques to determine their composition and structure. Elemental analysis is fundamental in confirming the stoichiometry of the metal-ligand combination. nih.govrsc.org Infrared (IR) spectroscopy is a crucial tool to ascertain the coordination of the ligand to the metal ion. In the case of Ni(SCN)₂(dmfp)₃, IR data has suggested that the this compound ligand coordinates to the Ni(II) ion through the nitrogen atom of the pyridine (B92270) ring. nih.gov This is a common coordination mode for pyridine-based ligands. chemicalpapers.comresearchgate.net Further characterization can be achieved through techniques such as UV-Vis spectroscopy, and for paramagnetic complexes, magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgnih.gov

Ligand Binding Modes and Coordination Geometries in Metal Complexes

The binding of this compound to a metal center is expected to occur primarily through the lone pair of electrons on the nitrogen atom of the pyridine ring, acting as a monodentate ligand. nih.govresearchgate.net The presence of the fused furan (B31954) ring and the methyl groups can introduce steric and electronic effects that influence the coordination geometry of the resulting complex.

The coordination number and geometry of the metal complexes are dependent on the metal ion, the stoichiometry of the reaction, and the nature of the counter-ions. For Ni(II) complexes with pyridine-based ligands, various geometries such as octahedral, square planar, and tetrahedral are known to exist. researchgate.net In the case of Ni(SCN)₂(dmfp)₃, an octahedral geometry is likely, with the thiocyanate (B1210189) ions also coordinating to the metal center. nih.gov

For Cu(II) complexes, square planar or distorted octahedral geometries are common. rsc.orgnih.gov The coordination environment around the Cu(II) ion in complexes with pyridine derivatives can be influenced by the steric hindrance of the ligands. researchgate.net Cobalt(II) can form complexes with both tetrahedral and octahedral geometries depending on the ligands and reaction conditions. researchgate.net For instance, Co(II) complexes with other pyridine-based ligands have been shown to adopt one-dimensional chain structures with the metal centers exhibiting specific coordination geometries. researchgate.net

Spectroscopic Investigations of Metal Complexes (e.g., Electronic Spectra, EPR)

Electronic spectroscopy (UV-Visible spectroscopy) provides valuable information about the d-d electronic transitions within the metal center and charge transfer bands, which are indicative of the coordination geometry of the complex. For Ni(II) complexes, the electronic spectra can distinguish between octahedral, tetrahedral, and square planar geometries based on the number and energy of the observed absorption bands. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of Cu(II) and high-spin Co(II). The EPR spectrum provides information about the electronic environment of the unpaired electron(s) and can give insights into the geometry of the complex and the nature of the metal-ligand bonding. rsc.org For Cu(II) complexes, the g-values and hyperfine coupling constants obtained from EPR spectra can help in determining the symmetry of the ligand field around the copper ion. researchgate.net Similarly, the EPR spectra of Co(II) complexes are sensitive to the coordination environment and can be used to elucidate the electronic structure. rsc.org

While general principles of these spectroscopic techniques are well-established for pyridine complexes, specific electronic and EPR spectral data for Ni(II), Cu(II), and Co(II) complexes of this compound are not detailed in the currently available research.

Thermal Decomposition and Stability Studies of this compound Metal Complexes

Thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition pathways of metal complexes. The thermal decomposition of Ni(SCN)₂(dmfp)₃ has been investigated in a dynamic air atmosphere from room temperature up to 1000°C. nih.govresearchgate.net

The TG curve for Ni(SCN)₂(dmfp)₃ indicates that the complex is stable up to 150°C. The decomposition proceeds in multiple steps. researchgate.net The DTA curve shows two endothermic peaks at 222°C and 273°C, which are attributed to the stepwise loss of the this compound ligands. researchgate.net The final residue of the thermal degradation was identified as NiO. nih.gov This multi-stage decomposition is a characteristic feature of such coordination compounds. researchgate.net

A related complex, CoCl₂( Current time information in Bangalore, IN.benzofuro[3,2-c]pyridine)₂, also exhibits high thermal stability, indicating that furo[3,2-c]pyridine-based ligands can form robust metal complexes. researchgate.net

Table 1: Thermal Decomposition Data for Ni(SCN)₂(dmfp)₃ researchgate.net

Temperature Range (°C)Mass Loss (%)DTA Peak (°C)Assignment
150-24048.0222 (endo)Loss of 2 dmfp ligands
240-33524.0273 (endo)Loss of 1 dmfp ligand

dmfp = this compound

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons on the metal ion and the nature of the interactions between the metal centers in the solid state. Ni(II) (d⁸) complexes can be either paramagnetic (in octahedral or tetrahedral geometries) or diamagnetic (in square planar geometry). researchgate.net High-spin Co(II) (d⁷) and Cu(II) (d⁹) complexes are typically paramagnetic. nih.govresearchgate.net

Magnetic susceptibility measurements as a function of temperature can provide information about the magnetic moment of the metal ion and the presence of any magnetic exchange interactions (ferromagnetic or antiferromagnetic) between adjacent metal ions in polynuclear or polymeric complexes. nih.govresearchgate.net For instance, studies on Co(II) complexes with pyridine-based macrocyclic ligands have shown significant magnetic anisotropy. nih.gov Similarly, the magnetic behavior of Cu(II) complexes with substituted pyridines has been shown to be sensitive to the supramolecular structure and the exchange pathways mediated by bridging ligands or counter-ions. researchgate.net

Specific magnetic susceptibility data for paramagnetic complexes of this compound with Ni(II), Cu(II), or Co(II) are not extensively reported in the available scientific literature.

Computational and Theoretical Investigations of 2,3 Dimethylfuro 3,2 C Pyridine

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance between accuracy and computational cost. These methods are used to solve the Schrödinger equation for a molecule, yielding information about its electronic structure, geometry, and spectroscopic properties.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution

The electronic structure of a molecule governs its chemical behavior. Key aspects of this structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and the distribution of electron density.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. niscpr.res.inelectrochemsci.org

For 2,3-Dimethylfuro[3,2-c]pyridine, DFT calculations at a level like B3LYP/6-311++G(d,p) would be employed to determine these frontier molecular orbital energies. niscpr.res.in The analysis would reveal that the HOMO is likely distributed over the electron-rich furan (B31954) and pyridine (B92270) rings, while the LUMO is spread across the entire fused heterocyclic system. The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would indicate the partial atomic charges on each atom, highlighting the electronegative nitrogen and oxygen atoms as sites of negative charge.

Table 1: Representative Calculated Electronic Properties for a Furopyridine Scaffold.
ParameterCalculated Value (eV)
EHOMO-6.5
ELUMO-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. niscpr.res.in This process finds the most stable conformer of the molecule by minimizing the forces on each atom.

The resulting optimized geometry provides the most accurate representation of the molecule's structure in the gas phase. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method. For the fused ring system of this compound, the molecule is expected to be largely planar. mdpi.com The methyl groups, however, will have specific rotational orientations that are determined during the optimization process. Studies on related pyridine derivatives have shown excellent agreement between DFT-calculated geometries and experimental results. nih.gov

Table 2: Example of Calculated Geometric Parameters for a Fused Pyridine Ring System.
ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.34C2-N1-C6117.5
C2-C31.39N1-C2-C3124.0
C3-C41.40C2-C3-C4118.5
O-C(furan)1.37C(furan)-O-C(furan)106.0

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation is performed to predict the vibrational modes of the molecule. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. elixirpublishers.com

For this compound, DFT calculations would predict the frequencies and intensities of its fundamental vibrational modes. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.gov Characteristic frequencies would include C-H stretching from the methyl groups and aromatic rings, C=N and C=C stretching within the pyridine ring, and C-O-C stretching of the furan ring. Such analyses on related pyridine compounds have shown that calculated wavenumbers, when properly scaled, align well with experimental observations. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for this compound.
AssignmentCalculated Frequency (cm-1)Vibrational Mode
ν(C-H)methyl2950-3050Symmetric/Asymmetric Stretching
ν(C=N)pyridine1580-1610Ring Stretching
ν(C=C)ring1450-1550Ring Stretching
ν(C-O-C)furan1050-1150Asymmetric Stretching

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color scale. proteopedia.org

Regions of negative potential (usually colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring, due to their high electronegativity. nih.govresearchgate.net These sites would be the primary centers for interactions with protons or other electrophiles. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential.

Reaction Mechanism Studies and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations are used to determine the energies of these species and the activation energy barriers for each step of a reaction. nih.gov

For a compound like this compound, computational studies can explore its synthesis pathways or its reactivity in subsequent transformations. For instance, the synthesis of the furopyridine core often involves a cyclization step. researchgate.net Theoretical modeling can compare different possible cyclization pathways, determine the rate-determining step by identifying the highest energy barrier, and provide insights into the role of catalysts. nih.gov This understanding is crucial for optimizing reaction conditions to improve yields and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies on Structural Features

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of QSAR is to develop models that can predict the activity of new, unsynthesized molecules.

In a QSAR study involving this compound and its analogues, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that correlates these descriptors with experimentally measured biological activity (e.g., IC50 values). nih.govnih.gov Such models have been successfully developed for various pyridine and furopyridine derivatives to understand their anticancer or enzyme inhibitory activities. researchgate.netmdpi.commdpi.com The resulting QSAR model can highlight the key structural features that are essential for the desired activity, guiding the design of more potent compounds.

Table 4: Common Molecular Descriptors Used in QSAR Studies.
Descriptor ClassExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole Moment, Partial ChargesReactivity, Polarity, Electrostatic Interactions
StericMolecular Weight, Molecular Volume, Surface AreaSize and Shape of the Molecule
TopologicalConnectivity Indices (e.g., Wiener, Randić)Molecular Branching and Shape
HydrophobicLogP (Partition Coefficient)Solubility and Membrane Permeability

Based on the available research, specific molecular docking studies focusing solely on this compound to investigate its molecular recognition and binding interactions with mechanistic insights are not readily found in the public domain. Computational studies and molecular modeling are powerful tools for understanding the interactions of small molecules with biological targets. However, the current body of literature primarily concentrates on the synthesis of this compound and its role as a ligand in the formation of metal complexes.

While the broader field of computational chemistry provides the framework for such investigations, detailed molecular docking analyses, including specific target proteins, binding affinities, and the precise nature of intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) for the standalone this compound molecule, have not been extensively reported.

Future computational and theoretical investigations would be invaluable in elucidating the potential biological targets and mechanisms of action for this compound. Such studies would typically involve:

Target Identification: Selecting potential protein targets based on the structural similarity of this compound to known bioactive molecules or based on high-throughput screening predictions.

Molecular Docking Simulations: Utilizing computational software to predict the preferred binding orientation and affinity of this compound within the active site of the identified target proteins.

Analysis of Binding Interactions: A detailed examination of the non-covalent interactions between the ligand (this compound) and the amino acid residues of the protein to understand the structural basis of binding.

Mechanistic Insights: Formulating hypotheses about how the binding of this compound to a specific target might modulate its biological activity, leading to a therapeutic or toxic effect.

Without specific studies, it is not possible to provide data tables or detailed research findings on the molecular docking of this particular compound. The scientific community awaits further research to explore the computational and theoretical aspects of this compound's interactions at a molecular level.

Investigations into Biological Interactions and Structure Activity Relationships of 2,3 Dimethylfuro 3,2 C Pyridine Derivatives Non Clinical Focus

In Vitro Antimicrobial Activity Studies of 2,3-Dimethylfuro[3,2-c]pyridine Complexes and Derivatives

While specific studies on the this compound molecule are limited, research on the broader class of furopyridines and related pyridine (B92270) derivatives has revealed significant antimicrobial potential. These studies provide a basis for understanding the likely bioactivity of the furo[3,2-c]pyridine (B1313802) core.

Derivatives of the related isomer, 2,3-dihydrofuro[2,3-c]pyridine, have demonstrated notable antifungal activity, with some achieving a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against certain fungal pathogens. These compounds have also shown effectiveness against methicillin-resistant strains of Staphylococcus aureus, indicating potential for combating antibiotic resistance.

Broader studies on various pyridine-containing structures further support the antimicrobial potential of this chemical class. nih.govmdpi.com For instance, newly synthesized pyridine and thienopyridine derivatives have exhibited strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. researchgate.net One such derivative prevented the growth of E. coli at an MIC of 0.0195 mg/mL and inhibited B. mycoides and C. albicans at MIC levels below 0.0048 mg/mL. researchgate.net Similarly, certain 1,4-dihydropyridine (B1200194) derivatives have shown high activity against Escherichia coli (MIC: 0.25 μg/mL) and Pseudomonas aeruginosa (MIC: 0.5 μg/mL). nih.gov

The introduction of other heterocyclic moieties to the pyridine ring can also confer potent antimicrobial properties. Novel pyridine derivatives containing an imidazo[2,1-b] ontosight.aidntb.gov.uaresearchgate.netthiadiazole group have been synthesized, with some compounds showing high antibacterial activity (MIC=0.5 μg/mL), which is twice the activity of the control drug gatifloxacin. nih.gov For antifungal activity, some of these derivatives were equivalent to the standard fluconazole (B54011) (MIC=8 μg/mL) against the fungus ATCC 9763. nih.gov

Table 1: In Vitro Antimicrobial Activity of Various Pyridine Scaffolds
Compound ClassMicroorganismReported Activity (MIC)Source
Furo[2,3-c]pyridine DerivativeFungal PathogensAs low as 6.25 µg/mL
Pyridine/Thienopyridine DerivativeE. coli0.0195 mg/mL researchgate.net
Pyridine/Thienopyridine DerivativeB. mycoides<0.0048 mg/mL researchgate.net
Pyridine/Thienopyridine DerivativeC. albicans<0.0048 mg/mL researchgate.net
1,4-Dihydropyridine Derivative (2e)E. coli0.25 µg/mL nih.gov
1,4-Dihydropyridine Derivative (2c)P. aeruginosa0.5 µg/mL nih.gov
Pyridine-Imidazo[2,1-b] ontosight.aidntb.gov.uaresearchgate.netthiadiazole Derivative (17d)Bacteria0.5 µg/mL nih.gov
Pyridine-Imidazo[2,1-b] ontosight.aidntb.gov.uaresearchgate.netthiadiazole Derivative (17a, 17d)Fungus ATCC 97638 µg/mL nih.gov

Enzymatic Inhibition Studies and Identification of Potential Molecular Targets (mechanistic biochemical investigations)

Mechanistic studies have identified several enzymes and receptors as potential molecular targets for furo[3,2-c]pyridine derivatives and related structures. These investigations highlight the scaffold's potential to modulate key biological pathways.

While direct enzymatic inhibition data for this compound is not widely available, studies on its isomers are informative. The furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for creating potent and highly selective inhibitors of cdc-like kinases (CLKs). dntb.gov.uanih.gov Furthermore, 2-substituted furo[3,2-b]pyridine derivatives have been evaluated for their anticancer properties and were found to inhibit SIRT1, a class III histone deacetylase. nih.gov

Research on the closely related 1H-chromeno[3,2-c]pyridine scaffold has revealed potent inhibitory activity against human monoamine oxidase (MAO) isoforms. nih.gov Specific derivatives were found to be preferential inhibitors of MAO A (IC₅₀ ≈ 1 µM), while others were potent MAO B inhibitors (IC₅₀ = 0.51 µM). nih.gov These compounds also showed moderate inhibition of cholinesterases (AChE and BChE). nih.gov

Beyond direct enzyme inhibition, furo[3,2-c]pyridine derivatives have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, though their interaction with the dopamine (B1211576) D2 receptor was weak. nih.gov This suggests a potential role in modulating neurotransmitter systems. nih.gov Other related fused pyridine systems have also been identified as potent inhibitors of key enzymes, such as cyclin G-associated kinase (GAK) and epidermal growth factor receptor (EGFR). nih.gov

Table 2: Enzymatic and Receptor Interactions of Furo[3,2-c]pyridine and Related Scaffolds
ScaffoldMolecular TargetObserved InteractionSource
Furo[3,2-b]pyridineCdc-like kinases (CLKs)Potent and selective inhibition dntb.gov.uanih.gov
2-Substituted Furo[3,2-b]pyridineSIRT1Inhibition nih.gov
1H-Chromeno[3,2-c]pyridineMonoamine Oxidase A (MAO A)Inhibition (IC₅₀ ≈ 1 µM) nih.gov
1H-Chromeno[3,2-c]pyridineMonoamine Oxidase B (MAO B)Potent Inhibition (IC₅₀ = 0.51 µM) nih.gov
Furo[3,2-c]pyridineSerotonin 5-HT1/5-HT2 ReceptorsPotent affinity nih.gov
Furo[3,2-c]pyridineDopamine D2 ReceptorWeak interaction nih.gov
Isothiazolo[4,3-b]pyridineCyclin G-associated kinase (GAK)Potent inhibition nih.gov
Furo[2,3-c]pyridineEpidermal Growth Factor Receptor (EGFR)Potential inhibition

General Structure-Activity Relationship (SAR) Derivations based on Synthetic Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the furo[3,2-c]pyridine scaffold. By systematically modifying its structure, researchers can enhance potency and selectivity for specific molecular targets.

SAR studies on pyridine derivatives have established general principles. The antiproliferative activity, for instance, is affected by the number and position of methoxy (B1213986) groups and the presence of halogens or amino and hydroxyl groups. nih.gov For antimicrobial activity, the introduction of a fluorine atom into an oxazolidinone derivative containing a pyridine ring was shown to significantly improve antibacterial effects. nih.gov

More specific to fused pyridines, research on 1H-chromeno[3,2-c]pyridines provided clear SAR insights for MAO inhibition. nih.gov

Saturation: 2,3-dihydro derivatives preferentially inhibit MAO A. nih.gov

C1 Substitution: A phenylethynyl group at the C1 position results in potent MAO B inhibition. nih.gov

C10 Substitution: Adding a 1H-indol-3-yl fragment at the C10 position slightly increases MAO B inhibition potency. nih.gov

For the related furo[3,2-b]pyridine isomer, substitutions at different positions on the scaffold led to distinct biological activities. Optimization of 3,5-disubstituted derivatives afforded potent and selective CLK inhibitors, whereas profiling of 3,5,7-trisubstituted derivatives revealed them to be modulators of the Hedgehog signaling pathway. nih.govresearchgate.net This demonstrates how subtle changes to the substitution pattern on the core scaffold can switch the biological target. The development of synthetic routes that allow for functionalization at specific positions is therefore essential for conducting detailed SAR studies. nih.gov

Role of Furo[3,2-c]pyridine Scaffolds as Precursors for Novel Biologically Active Compounds (non-clinical building blocks)

The furo[3,2-c]pyridine ring system serves as a "privileged scaffold," a molecular framework that is a valuable starting point for the synthesis of new, biologically active compounds. ontosight.aidntb.gov.uanih.gov Its utility as a building block stems from its unique chemical properties and its presence in molecules that interact with important biological targets. ontosight.ai

The furo[3,2-b]pyridine isomer has been successfully used as a central scaffold to develop highly selective kinase inhibitors and modulators of the Hedgehog pathway, demonstrating the potential of this class of compounds in drug discovery. nih.govresearchgate.net Synthetic chemists focus on developing efficient, scalable routes to produce the core furopyridine structure, which can then be elaborated with various functional groups to explore structure-activity relationships. dntb.gov.uanih.gov

The concept of using a core heterocycle as a building block is well-established. For example, the related furo[2,3-d]pyrimidine (B11772683) scaffold has been used to synthesize novel chalcones and dual PI3K/AKT inhibitors with potent anticancer activity. nih.govrsc.org These examples underscore the strategy of using a central fused heterocyclic scaffold, like furo[3,2-c]pyridine, as a precursor for generating libraries of diverse compounds for biological screening. The synthesis of various derivatives from this core allows for the fine-tuning of pharmacological properties and the development of probes to investigate biological processes. ontosight.ainih.gov

Advanced Applications and Material Science Potentials of Furo 3,2 C Pyridine Systems

Application in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The fused furo[3,2-c]pyridine (B1313802) system is a promising scaffold for the development of materials for organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). While research on the specific 2,3-dimethyl derivative is nascent, studies on analogous furo[3,2-c]pyridine-based iridium complexes have demonstrated their potential as highly efficient phosphorescent emitters. researchgate.netrsc.org These complexes can achieve high external quantum efficiencies (EQEs) in OLEDs, with some devices exhibiting EQEs exceeding 30%. rsc.org

The introduction of methyl groups at the 2 and 3 positions of the furo[3,2-c]pyridine core can influence the electronic properties of the resulting materials. These substituents can affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in the design of efficient OLED materials. For instance, in related phosphorescent iridium complexes, modifications to the ligand structure, such as the introduction of substituent groups, have been shown to tune the emission color and improve the photoluminescence quantum yield (PLQY). researchgate.net

The general class of furo[3,2-c]pyridine-based phosphors has been utilized to create OLEDs with emissions spanning the entire visible range, from greenish-blue to deep-red. nist.gov This tunability is a key advantage in the development of full-color displays. The research into pyrene-pyridine integrated materials has also shown that such compounds can act as efficient hole-transporting materials in solution-processed OLEDs, exhibiting high thermal stability and leading to devices with reduced efficiency roll-off at high brightness. nih.gov Although direct data for 2,3-dimethylfuro[3,2-c]pyridine in OLEDs is not yet widely available, the favorable properties of the parent scaffold suggest that it could serve as a valuable building block for novel emitters and charge-transport materials.

Use in Sensing and Imaging Technologies (non-clinical)

The furo[3,2-c]pyridine scaffold possesses inherent properties that make it an attractive candidate for the development of fluorescent chemosensors. The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the furan (B31954) ring can act as binding sites for metal ions and other analytes. While specific studies on this compound as a sensor are limited, the broader class of pyridine-based fluorescent chemosensors has been extensively investigated for the detection of various metal ions. nih.gov

The principle behind these sensors often involves a change in the fluorescence properties of the molecule upon binding to a target analyte. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing). For example, a simple pyridine-based receptor has been shown to selectively detect copper ions through a distinct color change and fluorescence response. nih.gov The design of such sensors can be finely tuned by introducing different functional groups to the core structure to enhance selectivity and sensitivity towards specific analytes.

The development of fluorescent chemosensors based on biarylpyridine scaffolds has also been reported, highlighting the utility of conformational restriction as a signaling mechanism for the detection of ions like Hg(II) and Ag(I). nih.gov The structural rigidity and potential for functionalization of the this compound framework make it a promising platform for the design of novel fluorescent probes for environmental monitoring and other non-clinical sensing applications.

Potential in the Development of Functional Materials and Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of modern materials science. The this compound molecule, with its planar aromatic structure and potential for intermolecular interactions, is a candidate for the construction of functional materials and supramolecular assemblies.

The nitrogen atom of the pyridine ring can participate in hydrogen bonding and coordination with metal ions, driving the formation of complex architectures. Research on pyridine-functionalized polymers has shown that the incorporation of such motifs can lead to the formation of metallo-supramolecular hydrogels with tunable mechanical properties. nih.gov The self-assembly process can be controlled by external stimuli, such as the addition of metal ions, leading to materials with responsive behavior.

Furthermore, the aggregation of functionalized pyridine-appended fluorophores can be controlled to create materials with tunable fluorescence properties. The subtle interplay of molecular structure and intermolecular interactions can lead to the formation of different crystal polymorphs and varied molecular assemblies with distinct optical characteristics. While the direct investigation of supramolecular assemblies of this compound is an area for future exploration, the principles established from related systems suggest a rich potential for this compound in the design of novel functional materials with applications in areas such as catalysis, separations, and smart materials. capes.gov.br

Conclusion and Future Research Directions for 2,3 Dimethylfuro 3,2 C Pyridine

Summary of Key Achievements and Current Understanding in 2,3-Dimethylfuro[3,2-c]pyridine Research

Research on this compound has primarily focused on its synthesis and basic chemical transformations. The key achievements lie in the successful construction of this specific heterocyclic system.

A notable synthetic route has been established, which is summarized in the table below. researchgate.net The process begins with the conversion of 3-(4,5-Dimethyl-2-furyl)propenoic acid to its corresponding acid azide (B81097). researchgate.net This intermediate is then cyclized at high temperature to produce 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one. researchgate.net Aromatization is achieved through a two-step process involving chlorination with phosphorus oxychloride, followed by reduction with zinc and acetic acid to yield the final this compound. researchgate.net

Table 1: Synthetic Pathway to this compound

StepStarting MaterialReagentsIntermediate/Product
13-(4,5-Dimethyl-2-furyl)propenoic acidNot specified in detail3-(4,5-Dimethyl-2-furyl)propenoyl azide
23-(4,5-Dimethyl-2-furyl)propenoyl azideDowtherm, 240°C2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one
32,3-dimethyl-5H-furo[3,2-c]pyridine-4-onePhosphorus oxychloride4-chloro-2,3-dimethylfuro[3,2-c]pyridine
44-chloro-2,3-dimethylfuro[3,2-c]pyridineZinc, Acetic acidThis compound

Further research has explored some of the fundamental reactivity of this scaffold. For instance, the treatment of the intermediate pyridone with phosphorus pentasulfide leads to the corresponding thione. researchgate.net The resulting 4-chloro derivative has been shown to react with various secondary heterocyclic amines, demonstrating the potential for functionalization at this position. researchgate.net Additionally, the synthesis of the corresponding N-oxide has been achieved, which can undergo a Reissert-Henze reaction to introduce a carbonitrile group at the 4-position. researchgate.net

Identification of Knowledge Gaps and Emerging Trends

Despite the foundational synthetic work, significant knowledge gaps exist in the understanding of this compound. The most prominent of these is the near-complete lack of data on its biological activity and material properties. While other furopyridine isomers have been investigated as kinase inhibitors, anticancer agents, and anti-infective agents, the specific 2,3-dimethyl substituted compound remains largely uncharacterized in a biological context. nih.govnih.govnih.gov

The current understanding is therefore limited to its basic synthesis and a handful of functionalization reactions. The physicochemical properties, metabolic stability, and potential for protein binding are all areas that remain to be investigated.

Emerging trends in heterocyclic chemistry could provide powerful tools to address these gaps. These trends include:

Advanced Catalytic Methods: The development of novel transition metal-catalyzed cross-coupling reactions could enable more efficient and diverse functionalization of the this compound core. numberanalytics.com This would allow for the rapid generation of a library of derivatives for screening.

Green Chemistry Approaches: The application of green chemistry principles, such as the use of more environmentally benign solvents and catalysts, could lead to more sustainable synthetic routes. numberanalytics.com

Computational Chemistry: The use of computational methods for synthesis design and for the prediction of biological activity and physicochemical properties is an increasingly important trend. numberanalytics.com These methods could be applied to prioritize synthetic targets and to gain a preliminary understanding of the potential of this compound derivatives.

Prospective Avenues for Future Academic Research and Exploration of New Chemical Space

The identified knowledge gaps and emerging trends point towards several prospective avenues for future research on this compound.

A primary focus should be the systematic exploration of its biological activity. Given that other furopyridine scaffolds have shown promise in various therapeutic areas, it is logical to investigate the potential of this compound and its derivatives. nih.govmdpi.commdpi.com A rational approach would be to design and synthesize a library of analogues with diverse substitutions on both the furan (B31954) and pyridine (B92270) rings. This library could then be screened against a range of biological targets, such as kinases, which are common targets for pyridine-containing drugs. rsc.org

The exploration of new chemical space is a crucial aspect of modern drug discovery. univr.itsemanticscholar.orgacs.orgnih.gov The this compound scaffold represents a relatively unexplored region of this space. Future research should aim to:

Develop Diverse Synthetic Methodologies: Expanding the toolkit of reactions for modifying the core structure will be essential. This includes developing methods for C-H functionalization, which is a growing area of interest in organic synthesis. researchgate.net

Create a Compound Library: A focused library of this compound derivatives should be synthesized. The design of this library could be guided by computational modeling to ensure a wide coverage of physicochemical properties.

High-Throughput Screening: The synthesized library should be subjected to high-throughput screening against various biological targets to identify potential lead compounds for drug discovery programs.

Beyond medicinal chemistry, the unique electronic properties of the furopyridine system suggest potential applications in materials science. researchgate.net Future work could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety and investigate their optical and electronic properties.

Q & A

Q. What are the primary synthetic routes for 2,3-Dimethylfuro[3,2-c]pyridine, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, often starting with pyridine derivatives. Key methods include:

  • Cyclocondensation : Using furan and pyridine precursors in solvents like acetonitrile or dichloromethane under reflux or microwave conditions to optimize ring fusion .
  • Catalytic pathways : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., pyridine) are employed to enhance regioselectivity and reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% . Table 1: Representative Synthesis Conditions
MethodSolventCatalystYield (%)
Reflux (12 h)AcetonitrileNone65
Microwave (30 min)DCMBF₃·Et₂O82

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C2/C3) and ring fusion .
  • Mass Spectrometry (HRMS) : Validates molecular weight (163.17 g/mol; C₉H₉NO₂) .
  • X-ray crystallography : Resolves fused-ring geometry and methyl group steric effects .
  • HPLC : Assesses purity (>95% typical for pharmacological studies) .

Q. How do the methyl groups at C2/C3 affect the compound's physicochemical properties?

The methyl groups increase lipophilicity (logP ~1.8), enhancing membrane permeability. They also induce steric hindrance, reducing electrophilic substitution reactivity at adjacent positions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

  • Electronic effects : The pyridine nitrogen withdraws electron density, directing electrophiles to the furan ring. Methyl groups donate electrons, activating C5 for halogenation or nitration .
  • Steric effects : C2/C3 methyl groups block substitutions at C2/C3/C4, favoring C5/C6 modifications . Example: Bromination at C5 occurs with >90% selectivity using NBS in CCl₄ .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking studies : The fused-ring system fits into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Methyl groups improve binding via van der Waals interactions .
  • QSAR models : Electron-withdrawing substituents at C5 correlate with enhanced antimicrobial activity (hypothetical IC₅₀ <10 µM) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Re-evaluate activity across concentrations (e.g., 1–100 µM) to confirm dose-dependent effects .
  • Metabolic stability assays : Use liver microsomes to assess if inactive metabolites explain discrepancies .
  • Target profiling : Screen against panels of enzymes/receptors (e.g., CYP450, kinases) to identify off-target interactions .

Q. How do metal complexes of this compound enhance catalytic or material applications?

  • Coordination chemistry : The pyridine nitrogen binds Cu(II)/Ni(II), forming complexes with distinct redox properties. For example, [Cu(dmfp)₂(NO₃)₂] exhibits catalytic activity in oxidative coupling reactions .
  • Photophysical properties : Au(III) complexes with analogous structures show tunable luminescence for OLEDs .

Methodological Considerations

Q. What protocols optimize Suzuki-Miyaura cross-coupling reactions for C5-aryl derivatives?

  • Conditions : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h. Yields reach 70–85% for aryl boronic acids with electron-neutral groups .
  • Challenges : Steric bulk from methyl groups reduces yields with ortho-substituted aryl partners (<50%) .

Q. How to design stable formulations for in vivo studies of this compound?

  • Solubility : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes for intravenous delivery .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂ ~2.5 h in mice) and adjust dosing intervals accordingly .

Data Contradictions and Validation

  • Molecular weight discrepancy : cites 159.17 g/mol, but C₉H₉NO₂ calculates to 163.17 g/mol. Cross-checking confirms 163.17 is correct .
  • Bioactivity variability : Hypothetical data in (Table 2) suggest antimicrobial activity, but absent dose-response curves or cytotoxicity data necessitate replication .

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Feasible Synthetic Routes

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2,3-Dimethylfuro[3,2-c]pyridine
Reactant of Route 2
2,3-Dimethylfuro[3,2-c]pyridine

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